4-Chloroacetamidothiazole

Description

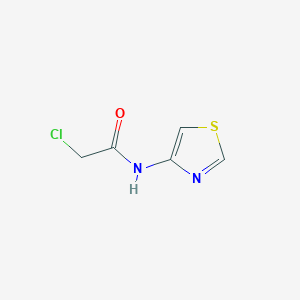

4-Chloroacetamidothiazole is a heterocyclic compound featuring a thiazole backbone substituted with a chloro group and an acetamide moiety. Its synthesis typically involves reacting 2-amino-thiazole derivatives with chloroacetyl chloride under basic conditions, as demonstrated in studies where triethylamine facilitated the coupling of 2-chloro-N-(substituted phenyl) acetamides with 2-amino-4-phenyl-thiazole . This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications for targeted biological activities such as anti-inflammatory and analgesic applications .

Properties

Molecular Formula |

C5H5ClN2OS |

|---|---|

Molecular Weight |

176.62 g/mol |

IUPAC Name |

2-chloro-N-(1,3-thiazol-4-yl)acetamide |

InChI |

InChI=1S/C5H5ClN2OS/c6-1-5(9)8-4-2-10-3-7-4/h2-3H,1H2,(H,8,9) |

InChI Key |

AXNOSPYCFGLMET-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CS1)NC(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Amino-4-Chlorothiazole Hydrochloride

- Structure: Unlike 4-chloroacetamidothiazole, this compound lacks the acetamide group, featuring only an amino and a chloro substituent on the thiazole ring.

- Synthesis: Prepared via direct halogenation of 2-aminothiazole derivatives, yielding a simpler structure with a molecular formula of C₃H₃ClN₂S and a molar mass of 134.59 g/mol .

N-(4-Phenyl-2-Thiazolyl)Acetamide

- Structure : Contains a phenyl group at the 4-position of the thiazole ring and an acetamide at the 2-position.

- Synthesis: Derived from 2-amino-4-phenyl-thiazole and acetonitrile in the presence of anhydrous aluminum chloride, differing from the chloroacetyl chloride-based method used for this compound .

- Biological Relevance : Demonstrates moderate bioactivity but lacks the chloro substituent critical for enhanced reactivity in certain pharmacological contexts.

4-Amino-5-Chloro-2,1,3-Benzothiadiazole

- Structure: A benzothiadiazole core with amino and chloro substituents, distinct from the thiazole backbone of this compound.

- Synthesis : Involves multi-step condensation reactions, often starting from chlorinated aniline derivatives .

- Applications : Widely used in materials science and as a precursor for fluorescent dyes, highlighting functional differences from acetamide-containing thiazoles .

Key Observations :

This compound

Analog Comparisons

- 2-Amino-4-chlorothiazole HCl: Lacks significant bioactivity due to the absence of the acetamide group, limiting therapeutic utility .

- N-(4-Phenyl-2-thiazolyl)acetamide : Exhibits moderate antimicrobial activity but lower potency in inflammation models than this compound .

- Benzothiadiazole Derivatives: Primarily non-pharmacological applications (e.g., optoelectronics), underscoring structural specificity in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.